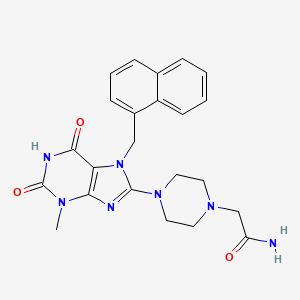

Ethyl 2-amino-2-naphthalen-1-ylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-2-naphthalen-1-ylacetate is not explicitly mentioned in the available resources .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Mass Transfer Measurements

The naphthalene sublimation method, involving compounds related to naphthalene structures, has been pivotal in studying mass and heat transfer across various applications. It offers accuracy in determining local transfer coefficients and understanding complex flows and geometries, highlighting the significance of naphthalene derivatives in experimental fluid dynamics and heat transfer research (Goldstein & Cho, 1995).

Medicinal Chemistry

Naphthalimide derivatives, closely related to the naphthalene framework found in Ethyl 2-amino-2-naphthalen-1-ylacetate, have shown extensive potential in medicinal applications. These compounds interact with biological macromolecules via noncovalent bonds, exhibiting diverse medicinal properties, including anticancer, antibacterial, antifungal, and antiviral activities. This highlights the compound's relevance in developing new therapeutic agents and diagnostic tools (Gong et al., 2016).

Environmental and Public Health

Studies on the sources and exposures of naphthalene and its derivatives emphasize their presence in indoor and outdoor environments. Understanding the environmental distribution and potential health impacts of these compounds, including those structurally related to this compound, is crucial for assessing and mitigating risks associated with their ubiquity (Jia & Batterman, 2010).

Biodegradation of Polyaromatic Hydrocarbons

Research on the microbial biodegradation of polyaromatic hydrocarbons (PAHs) sheds light on the ecological recovery of PAH-contaminated sites. This compound, sharing structural similarities with naphthalene, falls within the scope of such studies, underscoring the environmental significance of understanding the degradation pathways of naphthalene derivatives (Peng et al., 2008).

Mecanismo De Acción

Mode of Action

It’s known that similar compounds can interact with their targets by binding to active sites, altering the target’s conformation, and modulating its activity .

Action Environment

The action, efficacy, and stability of Ethyl 2-amino-2-naphthalen-1-ylacetate can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules. Specific studies on how these factors influence the action of this compound are currently lacking.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUADKWTZIPWOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2470160.png)

![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate](/img/structure/B2470169.png)

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)